molecular formula C12H12N2O2 B068749 methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate CAS No. 179057-12-6

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

Cat. No. B068749
CAS RN: 179057-12-6
M. Wt: 216.24 g/mol
InChI Key: PYEWEFGLTSTRFG-UHFFFAOYSA-N
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Description

“Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate” is a chemical compound . It is also known by other synonyms such as “methyl 4-(2-methylpyrazol-3-yl)benzoate”, “4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester”, and "Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester" .


Synthesis Analysis

The synthesis of pyrazole-containing compounds has been a topic of interest in recent research. For instance, a study reported the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study reported the synthesis of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Physical And Chemical Properties Analysis

“Methyl 4-(1H-pyrazol-5-yl)benzoate” has a molecular weight of 202.209 . It has a density of 1.2±0.1 g/cm3, a boiling point of 408.1±28.0 °C at 760 mmHg, and a flash point of 200.6±24.0 °C .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The use of this catalyst promotes high yields and short reaction times, which is crucial in the synthesis of complex organic molecules. The ability to reuse the catalyst without significant loss of activity also highlights its efficiency and potential for sustainable practices in organic synthesis.

Antioxidant and Anticancer Activities

Derivatives of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate have been synthesized and evaluated for their antioxidant and anticancer properties . These studies are significant as they contribute to the discovery of new therapeutic agents that can scavenge harmful free radicals and exhibit cytotoxicity against cancer cell lines, offering potential advancements in cancer treatment.

Antileishmanial and Antimalarial Evaluation

The compound’s derivatives have been assessed for their effectiveness against leishmaniasis and malaria . Research in this area is vital for developing new drugs to combat these diseases, especially in regions where they are endemic and pose significant health challenges.

Pharmaceutical Applications

Pyrazole derivatives, including those related to methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, have been incorporated into drugs with various therapeutic uses such as anti-inflammatory, analgesic, vasodilator, antidepressant, and even cancer treatment . The versatility of these compounds underscores their importance in the pharmaceutical industry.

Antimicrobial Activity

Studies have shown that certain modifications of this compound exhibit potent antimicrobial activity . This is particularly important in the era of increasing antibiotic resistance, highlighting the need for new compounds that can serve as the basis for the next generation of antibiotics.

Chemical Education

While not a direct application of the compound itself, the reactions and properties of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate serve as valuable educational examples in chemical education platforms like Khan Academy . They provide practical insights into organic chemistry concepts such as reactions at the benzylic position, which is fundamental knowledge for students and professionals in the field.

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides in recent years . Future research could explore the potential of “methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate” in these areas.

properties

IUPAC Name

methyl 4-(2-methylpyrazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEWEFGLTSTRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445051
Record name methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

CAS RN

179057-12-6
Record name Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179057-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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